7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27BrN6O5 and its molecular weight is 523.388. The purity is usually 95%.
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Biological Activity
The compound 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, exhibits notable biological activities that warrant detailed exploration. This article reviews its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H27BrN6O5
- Molecular Weight : 523.39 g/mol
- IUPAC Name : 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methylpurine-2,6-dione
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:
- Formation of the Bromophenoxy Group : Reaction of 4-bromophenol with epichlorohydrin.
- Piperazine Derivative Formation : Coupling with piperazine derivatives under basic conditions.
- Purification : Techniques such as chromatography are employed to isolate the final product.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, influencing signaling pathways related to cell growth and apoptosis.
- DNA Interaction : Potential binding to DNA could interfere with replication and transcription processes.
- Cell Cycle Regulation : Studies suggest that it induces cell cycle arrest at the S phase, which is crucial for DNA damage repair mechanisms.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Apoptosis Induction : It has been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Experimental results demonstrate that exposure to this compound results in a substantial percentage of cells arrested in the S phase of the cell cycle, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties:
- Bacterial and Fungal Inhibition : Similar piperazine derivatives have demonstrated efficacy against various bacterial strains and fungi .
Study on Anticancer Effects
A study published in PubMed Central examined the effects of similar purine derivatives on colon cancer cells. The results showed:
- Caspase Activation : Compounds similar to our target compound activated caspases significantly more than controls, indicating a robust apoptotic response.
- DNA Fragmentation : The tested compounds led to increased DNA fragmentation compared to control treatments .
Study on Antimicrobial Effects
In another investigation focused on piperazine derivatives, compounds were evaluated for their antibacterial and antifungal activities. Results indicated that certain modifications in the piperazine structure enhanced antimicrobial efficacy against resistant strains of bacteria .
Data Tables
Biological Activity | Observations |
---|---|
Apoptosis Induction | Activation of caspases 3, 8, and 9 |
Cell Cycle Arrest | Majority of cells arrested at S phase |
Antimicrobial Efficacy | Effective against various bacterial strains |
Properties
IUPAC Name |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN6O5/c1-25-18-17(19(31)24-21(25)32)28(12-15(30)13-33-16-4-2-14(22)3-5-16)20(23-18)27-8-6-26(7-9-27)10-11-29/h2-5,15,29-30H,6-13H2,1H3,(H,24,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEPTVLXHLWXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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